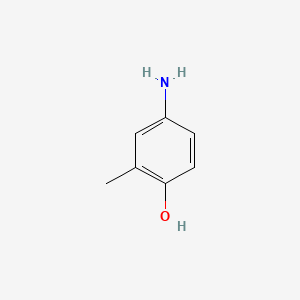
1,3,5-Triphenylbenzene
概要
説明
1,3,5-Triphenylbenzene (TPB) is a compound that has been extensively studied due to its interesting structural and electronic properties. It serves as a core fragment in various photoluminescent polyphenylenes and has applications in light-emitting devices due to its ability to emit light in the deep blue region . The compound has also been explored for its reactivity, particularly in the context of its phosphorus analogues, which exhibit unique chemistry distinct from traditional aromatic compounds .
Synthesis Analysis
The synthesis of TPB and its derivatives has been achieved through various methods. One approach involves the cyclocondensation of acetylaromatic compounds followed by Ni0-catalyzed dehalogenation, which has been optimized to achieve a maximum yield of 85% using H2SO4 as a catalyst . Another method includes the design and synthesis of star-shaped TPB derivatives bonded to fluorene moieties, which are characterized by high decomposition temperatures and the ability to form glasses with significant glass transition temperatures . Additionally, TPB derivatives have been synthesized with lactone bridges, expanding the pi-conjugated system and resulting in a near-planar geometry .
Molecular Structure Analysis
The molecular structure of TPB is central to its properties and applications. X-ray crystallographic studies have revealed that TPB can adopt a near-planar geometry, which is crucial for its electronic properties . The structure of TPB derivatives has also been studied, showing that the geometry, optical, and electrochemical properties depend on the degree of conjugation and the nature of the linking bridge .
Chemical Reactions Analysis
TPB and its derivatives exhibit a range of chemical reactivities. For example, TPB can form monoanions when reacted with alkali metals, leading to various complexes with different properties . The reactivity of triphosphabenzenes, phosphorus analogues of TPB, has been categorized into sections describing different types of coordination and addition reactions, highlighting the versatility of TPB's chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of TPB derivatives are influenced by their molecular structure. Star-shaped TPB derivatives exhibit high fluorescence quantum yields and moderate hole mobility values, making them suitable for charge-transporting applications . The introduction of lactone bridges in TPB derivatives has been shown to affect their pi-conjugation and structural planarity . Furthermore, the interaction of TPB with transition metals, such as chromium, has been studied, revealing that the peripheral phenyl rings do not exhibit restricted rotation, which contrasts with other related complexes .
科学的研究の応用
1,3,5-Triphenylbenzene (1,3,5-TPB) is a thermally and photochemically stable fluorescent platform with π-electron-rich characteristics . It has been used in various scientific fields, particularly in the development of fluorescence chemo-sensors .
- Scientific Field: Chemo-sensors
- Application Summary : 1,3,5-TPB has been employed as a fluorescence signalling unit in the development of fluorescence quenching and enhancement-based chemo-sensors .
- Methods of Application : Starting from the 1,3,5-TPB platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer, and conjugated polymer-based sensors have been developed .
- Results or Outcomes : These sensors have been used for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT), and picric acid (PA) .
-
Scientific Field: Fluoride Ion Sensing
- Application Summary : 1,3,5-TPB has been used in the development of sensors for the selective sensing of fluoride ions .
- Methods of Application : Tris-salicylaldimine Schiff bases have been synthesized for this purpose .
- Results or Outcomes : These sensors operate through a fluorescence turn-on mechanism .
-
Scientific Field: Selective Cu2+ Sensing
-
Scientific Field: Organic Light Emitting Materials
- Application Summary : 1,3,5-TPB has emerged as one of the most useful building blocks for a wide variety of organic light emitting materials .
- Methods of Application : Carboxylic acid substituted 1,3,5-TPB is used in this application .
- Results or Outcomes : The use of 1,3,5-TPB in organic light emitting materials has contributed to the development of more efficient and versatile light emitting devices .
-
Scientific Field: Discotic Liquid Crystals
- Application Summary : 1,3,5-TPB has been used in the development of discotic liquid crystals .
- Methods of Application : The specific methods of application in this field can vary widely, but generally involve the synthesis of discotic liquid crystals using 1,3,5-TPB as a building block .
- Results or Outcomes : The use of 1,3,5-TPB in this field has contributed to the development of new types of discotic liquid crystals with unique properties .
-
Scientific Field: High-Porosity Materials
- Application Summary : 1,3,5-TPB has been used in the development of high-porosity materials .
- Methods of Application : The specific methods of application in this field can vary widely, but generally involve the synthesis of high-porosity materials using 1,3,5-TPB as a building block .
- Results or Outcomes : The use of 1,3,5-TPB in this field has contributed to the development of new types of high-porosity materials with unique properties .
将来の方向性
1,3,5-Triphenylbenzene has potential applications in various fields. For instance, it has been used as a photoluminescent chemo-sensor platform and supramolecular building block . It is likely that it should be possible to develop other highly selective and sensitive chemo-sensors by incorporating 1,3,5-Triphenylbenzene as the fluorophore unit .
特性
IUPAC Name |
1,3,5-triphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWIAEOZZQADEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073917 | |
| Record name | 1,1':3',1''-Terphenyl, 5'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline powder; [MSDSonline] | |
| Record name | 1,3,5-Triphenylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8603 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3,5-Triphenylbenzene | |
CAS RN |
612-71-5 | |
| Record name | 1,3,5-Triphenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triphenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1':3',1''-Terphenyl, 5'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triphenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIPHENYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408MSO5WO3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)












